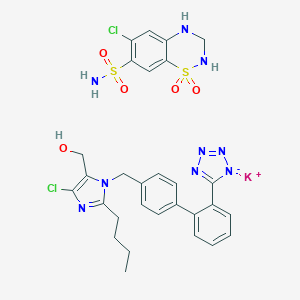

![molecular formula C7H8N4 B129321 2-Methylimidazo[1,2-b]pyridazin-6-amine CAS No. 154704-35-5](/img/structure/B129321.png)

2-Methylimidazo[1,2-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

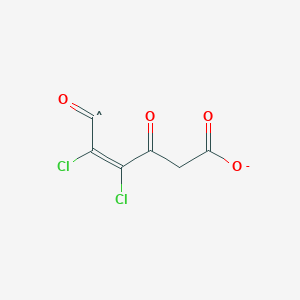

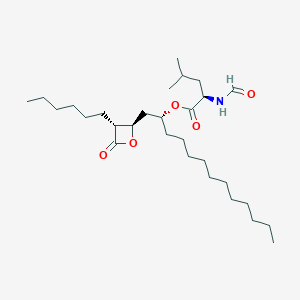

The compound 2-Methylimidazo[1,2-b]pyridazin-6-amine is a derivative of the imidazo[1,2-b]pyridazine class, which is a type of heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been explored through various methods. For instance, a divergent synthesis of substituted 2-aminoimidazoles has been developed from 2-aminopyrimidines, which could potentially be adapted for the synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine . Another study reports the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which shares a similar imidazo[1,2-a]pyridine core, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The substitution patterns on this core structure, such as the 2-methyl group and the 6-amino functionality, influence the chemical properties and biological activity of these molecules. The exact structure of 2-Methylimidazo[1,2-b]pyridazin-6-amine would include a methyl group at the second position and an amino group at the sixth position of the imidazo[1,2-b]pyridazine core.

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives are shown to undergo various chemical reactions. For example, they can be alkylated, as seen in the preparation of 3-alkoxy-6-halogeno-2-phenyl imidazo[1,2-b]pyridazines . They also participate in the Mannich reaction and can undergo condensation reactions, which could be relevant for further functionalization of 2-Methylimidazo[1,2-b]pyridazin-6-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as their nuclear magnetic resonance (NMR) spectra and acidity constants, have been recorded, providing insight into their chemical behavior . These properties are crucial for understanding the reactivity and stability of the compounds, which is essential for their potential application in drug development.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amines in Cancer Research

Epidemiological and experimental evidence suggests dietary factors influence mammary gland cancer incidence. Food-derived heterocyclic amines (HAs), including 2-Methylimidazo[1,2-b]pyridazin-6-amine, formed in cooked meats, have been implicated in cancer research. These compounds, found in beef, chicken, pork, and fish cooked by ordinary methods, may act as etiologic agents in human breast cancer. Experimental studies have shown HAs like PhIP, formed under similar conditions, induce mammary gland cancer in rats. Further, humans exposed to cooked meats ingest HAs, suggesting potential relevance in human breast cancer. This highlights the importance of understanding HAs' dietary sources and their metabolic activation in cancer research (Snyderwine, 1994).

Analytical Detection Techniques

The quantification of PhIP, a compound similar to 2-Methylimidazo[1,2-b]pyridazin-6-amine, and its metabolites in biological matrices, foodstuff, and beverages is crucial for studying its biological effects and exposure levels. Techniques like liquid and gas chromatography, coupled with various detection methods, have been developed for sensitive and selective analysis. This comprehensive review of analytical methods provides valuable insights for researchers aiming to study the exposure and effects of PhIP and potentially similar compounds in various matrices (Teunissen et al., 2010).

Medicinal Chemistry and Therapeutic Applications

Imidazo[1,2-b]pyridazine, a closely related scaffold, has been explored for its therapeutic potential in medicine, particularly as kinase inhibitors like ponatinib. This review covers the structural activity relationships (SAR) and pharmacokinetics of imidazo[1,2-b]pyridazine derivatives, providing insights into developing compounds with enhanced profiles. The information may guide the quest for novel compounds, including those based on 2-Methylimidazo[1,2-b]pyridazin-6-amine, with potential medicinal applications (Garrido et al., 2021).

Interaction with Lipids and Carbohydrates

Research indicates that lipids and carbohydrates contribute to the formation and fate of PhIP, a similar HA. This review suggests that understanding the interaction between these macronutrients and HAs is crucial for assessing food processing's impact on HA formation. Insights into the simultaneous contribution of lipids and carbohydrates to the chemistry of HAs could inform strategies to mitigate exposure through dietary adjustments (Zamora & Hidalgo, 2015).

Food Safety and HAAs

The formation, analysis, and mitigation of heterocyclic aromatic amines (HAAs) in food processing and dietary intake are critical for food safety. This review encompasses the broad spectrum of food safety research related to HAAs, including factors influencing HAAs' generation, strategies for their reduction, and the metabolic pathways involved after dietary intake. Understanding these aspects is essential for developing comprehensive food safety policies to minimize HAAs' health risks, including those related to compounds like 2-Methylimidazo[1,2-b]pyridazin-6-amine (Chen et al., 2020).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYLUBAECATVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434801 |

Source

|

| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-b]pyridazin-6-amine | |

CAS RN |

154704-35-5 |

Source

|

| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

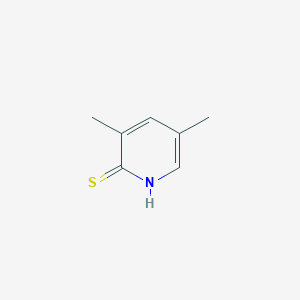

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)